molecular formula C14H12F2N2O B2590121 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide CAS No. 2415469-91-7

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

货号 B2590121
CAS 编号: 2415469-91-7
分子量: 262.26
InChI 键: QNIOSDFVZKIJMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, also known as alogliptin, is a pyridine-based antidiabetic drug. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used to treat type 2 diabetes mellitus. This drug has been approved by the US Food and Drug Administration (FDA) in 2013 and is currently available in the market under the brand name Nesina.

作用机制

Alogliptin exerts its antidiabetic effects by inhibiting the activity of DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
Alogliptin has been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels in patients with type 2 diabetes mellitus. Alogliptin also reduces HbA1c levels, a measure of long-term glycemic control. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has been shown to have beneficial effects on beta-cell function and insulin sensitivity.

实验室实验的优点和局限性

Alogliptin has several advantages as a research tool. It is a highly specific and selective DPP-4 inhibitor, which makes it a valuable tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. Alogliptin is also relatively safe and well-tolerated, which makes it suitable for use in preclinical and clinical studies.
However, there are also some limitations to the use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in research. Alogliptin has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide may interact with other drugs or compounds, which could complicate interpretation of experimental results.

未来方向

There are several potential future directions for research on 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide. One area of interest is the potential role of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Another area of interest is the potential use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in combination with other antidiabetic drugs, such as metformin or insulin. Finally, there is ongoing research into the molecular mechanisms underlying the antidiabetic effects of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, which may lead to the development of new and more effective treatments for type 2 diabetes mellitus.

合成方法

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate 5-fluoro-3-methyl-2-[(3-fluoro-4-methylphenyl) amino] pyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide.

科学研究应用

Alogliptin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated the efficacy of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes mellitus. Alogliptin has also been shown to have a favorable safety profile, with a low incidence of adverse events.

属性

IUPAC Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOSDFVZKIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。